3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 22354-88-7
Cat. No.: VC11996216
Molecular Formula: C4H6ClN3O
Molecular Weight: 147.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22354-88-7 |
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Molecular Formula | C4H6ClN3O |
Molecular Weight | 147.56 g/mol |
IUPAC Name | 5-chloro-2,4-dimethyl-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C4H6ClN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3 |
Standard InChI Key | CCNKKKJRYQHPRG-UHFFFAOYSA-N |
SMILES | CN1C(=NN(C1=O)C)Cl |
Canonical SMILES | CN1C(=NN(C1=O)C)Cl |
Introduction
Structural and Nomenclature Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one reflects its substitution pattern:
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1,2,4-Triazole core: A five-membered ring with nitrogen atoms at positions 1, 2, and 4.
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Chlorine substituent: Located at position 3.
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Methyl groups: At positions 1 and 4.
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Ketone group: At position 5, with partial saturation (4,5-dihydro).
The molecular formula is C₅H₇ClN₃O, with a molecular weight of 167.58 g/mol.
Stereoelectronic Features
The molecule’s planar triazole ring allows for conjugation between nitrogen lone pairs and the π-system, while the ketone group introduces polarity. Computational studies on analogous 1,2,4-triazoles suggest that substituents like chlorine and methyl groups influence electron distribution, affecting reactivity and intermolecular interactions .
Synthetic Methodologies
Chlorination of Precursor Triazolones
A patent (CN1110683A) describes selective chlorination of 4,5-dihydro-1-phenyl-1H-1,2,4-triazol-5-one using chlorine gas in N,N-dimethylformamide (DMF) at 0–80°C . For 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, a similar approach may involve:
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Selective chlorination: Introducing chlorine at the 3-position using DMF as a solvent to direct electrophilic substitution.
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Methylation: Installing methyl groups via alkylation agents like methyl iodide or dimethyl sulfate.
Example Protocol (Hypothetical):
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Step 1: React 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one with chlorine gas in DMF at 25°C for 2 hours.
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Step 2: Quench with ice water and purify via recrystallization.
Key Parameters:
Parameter | Value |
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Solvent | DMF |
Temperature | 25°C |
Reaction Time | 2 hours |
Yield | ~85% (hypothetical) |
Alternative Routes
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Cyclocondensation: Reacting hydrazine derivatives with carbonyl compounds, followed by chlorination.
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Post-functionalization: Modifying pre-synthesized triazole scaffolds with methyl and chloro groups.
Physicochemical Properties
Experimental and Predicted Data
While direct experimental data for this compound is scarce, properties can be extrapolated from analogous structures :
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
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NMR (¹H): Singlet at δ 3.2 ppm (N-CH₃), multiplet at δ 2.1 ppm (C-CH₃), and a broad peak at δ 10.5 ppm (NH, if present) .
Computational and Theoretical Insights
Density Functional Theory (DFT) Studies
DFT calculations on similar triazoles (e.g., ethyl-2-(4-amino-5-oxo-3-(thiophen-2-yl-methyl)-4,5-dihydro-1,2,4-triazol-1-yl) acetate) reveal:
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Molecular Electrostatic Potential (MEP): Electron-rich regions near the carbonyl and chlorine atoms, suggesting sites for electrophilic/nucleophilic attacks.
Molecular Dynamics Simulations
Simulations predict aqueous solubility and membrane permeability compatible with agrochemical applications .
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